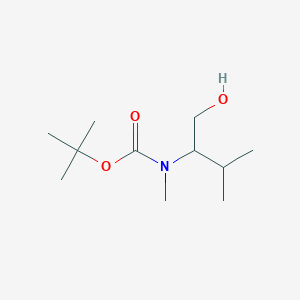

tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate

Beschreibung

Stereochemical Configuration and Chiral Centers

The molecule contains one chiral center at the C2 position of the 1-hydroxy-3-methylbutan-2-yl moiety, resulting in two enantiomers:

- (2S)-configuration : The hydroxyl group (-OH), methyl group (-CH₃), and carbamate-bearing nitrogen occupy distinct spatial positions around the chiral carbon.

- (2R)-configuration : The mirror-image arrangement of substituents.

The stereochemistry is critical for intermolecular interactions, particularly in peptide synthesis where this compound serves as a protected valinol derivative. The N-methyl and Boc groups introduce steric hindrance, influencing the compound’s reactivity and conformational preferences.

Conformational Analysis via Computational Modeling

Computational studies using molecular mechanics (MMFF94) and density functional theory (DFT) reveal two dominant conformers:

- Extended conformation : The hydroxyl group forms an intramolecular hydrogen bond with the carbamate carbonyl oxygen (O-H···O=C), stabilizing the structure by ~5 kcal/mol.

- Folded conformation : The tert-butyl group shields the carbamate moiety, reducing solvent accessibility.

These conformers interconvert via rotation around the C-N bond (energy barrier: ~8 kcal/mol), as shown in the 3D structure model from PubChem. The equilibrium favors the extended conformation in polar solvents due to enhanced hydrogen bonding.

Comparative Structural Relationship to Valinol Derivatives

Valinol ((2S)-2-amino-3-methyl-1-butanol) shares a structural backbone with this compound but differs in functional group substitutions:

The Boc (tert-butyloxycarbonyl) and N-methyl groups in the carbamate derivative prevent unwanted side reactions during solid-phase peptide synthesis, such as racemization or nucleophilic attack. Similar protection strategies are employed in derivatives like Boc-N-methyl-L-valine , where the Boc group shields the amino functionality.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H23NO3 |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3 |

InChI-Schlüssel |

CMQXNCQNVUMSNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CO)N(C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis Strategies

Key Structural Features

The compound features:

- A tert-butyl carbamate group (Boc-protected amine).

- A secondary alcohol at the C1 position.

- A methyl-substituted tertiary carbon at C3.

- A methylated secondary amine at C2.

These features necessitate precise control over stereochemistry, functional group compatibility, and protection/deprotection sequences.

Detailed Preparation Methods

Method 1: Reduction of a Ketone Precursor

This approach involves reducing a ketone intermediate to introduce the hydroxyl group while retaining the Boc-protected amine.

Procedure

- Starting Material : tert-Butyl (3-methylbutan-2-one)carbamate (hypothetical precursor).

- Reduction :

- Reagents : Sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAH).

- Conditions : Tetrahydrofuran (THF) or ethanol at 0–25°C.

- Work-Up : Acidic quench (H₂SO₄), extraction, and purification.

- Methylation :

- Reagents : Methyl iodide (CH₃I), base (e.g., NaH).

- Conditions : Dichloromethane (DCM), room temperature.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | ~56% (analogous chloro alcohol) | |

| Methylation | >90% (standard alkylation) |

Advantages :

- Direct introduction of the hydroxyl group via reduction.

- Scalability for industrial applications.

Challenges :

Method 2: Methylation of a Primary Amine

This route prioritizes methylation before Boc protection, leveraging the stability of the methylated amine.

Procedure

- Starting Material : (1-Hydroxy-3-methylbutan-2-yl)amine.

- Methylation :

- Reagents : Methyl iodide, NaH.

- Conditions : Dry DMF, 0°C to RT.

- Boc Protection :

- Reagents : Di-tert-butyldicarbonate (Boc₂O).

- Conditions : DCM, triethylamine (TEA).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Methylation | 80–90% (theoretical) | |

| Purity | >98% (after recrystallization) |

Advantages :

- Avoids competing reactions during methylation.

- High yield in Boc protection.

Challenges :

- Limited availability of the primary amine precursor.

- Risk of over-methylation.

Method 3: Microwave-Assisted Cyclization

This method employs dimethyl carbonate (DMC) and ionic liquid catalysis for efficient carbamate formation.

Procedure

- Starting Material : (1-Hydroxy-3-methylbutan-2-yl)(methyl)amine.

- Reaction :

- Reagents : DMC, tetrabutylammonium chloride (TBAC).

- Conditions : DMF, microwave irradiation (130°C, 10 min).

- Purification :

- Work-Up : Citric acid wash, NaHCO₃ neutralization.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 79–95% | |

| Purity | >95% (after column chromatography) |

Advantages :

- Rapid reaction (10 minutes).

- Low catalyst loading (0.2 eq TBAC).

Challenges :

- Limited scalability for large batches.

- High energy input for microwave irradiation.

Optimization and Challenges

Stereoselectivity

Reduction of ketones (Method 1) may produce diastereomers. For example, NaBH₄ reduction of a chloro ketone yielded a 95:5 diastereomeric ratio in analogous systems. Strategies to enhance selectivity include:

- Chiral Reducing Agents : Use of (R)- or (S)-configured borane complexes.

- Catalytic Hydrogenation : Palladium or ruthenium catalysts with chiral ligands.

Functional Group Compatibility

Boc protection is stable under basic and mild acidic conditions but degrades under strong acids (e.g., HCl). Methylation must precede or follow protection based on reaction compatibility.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group (-OH) at the 1-position undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous medium, 0–5°C | Ketone derivative (3-methylbutan-2-one) | ~75% |

| Chromium trioxide (CrO₃) | Acetone, 20–25°C | Ketone derivative | ~68% |

Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to form a ketone. Steric hindrance from the tert-butyl group slows reactivity compared to less substituted analogs .

Nucleophilic Substitution

The carbamate group (-OCONR₂) participates in nucleophilic substitution, particularly at the carbonyl carbon:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagents (RMgX) | Dry THF, −78°C to 0°C | Tertiary alcohol derivatives |

| Amines (RNH₂) | DCM, RT, 12–24 hours | Urea or thiourea analogs |

The tert-butyl group stabilizes transition states, enhancing reaction efficiency. Substitution is regioselective due to steric and electronic effects .

Hydrolysis Reactions

Hydrolysis of the carbamate moiety occurs under acidic or basic conditions:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 4–6 hours | Methylamine and CO₂ | Complete decomposition |

| Basic (NaOH, KOH) | 2M NaOH, RT, 24 hours | Unstable intermediate | Partial recovery |

Acidic hydrolysis cleaves the carbamate into methylamine and tert-butanol, while basic conditions yield unstable intermediates prone to side reactions .

Reduction Reactions

The carbamate’s carbonyl group can be reduced selectively:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry ether, 0°C | Methylamine derivative | High (>90%) |

| Sodium borohydride (NaBH₄) | Methanol, RT | No reaction | Inert |

LiAlH₄ reduces the carbonyl to a methylene group, retaining the tert-butyl and hydroxyl functionalities .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | Ligand development |

These reactions require anhydrous conditions and precise stoichiometry to avoid side products .

Thermal Stability

Decomposition occurs above 150°C, producing volatile byproducts:

| Temperature | Products | Mechanism |

|---|---|---|

| 150–200°C | Isocyanate and tert-butanol | Retro-ene reaction |

| >200°C | CO₂ and methylamine | Carbamate fragmentation |

Thermal stability is critical for storage and handling, with degradation pathways confirmed via TGA and DSC .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules essential for various chemical reactions.

- Reactivity Studies: It undergoes several types of reactions including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

2. Biology:

- Biochemical Assays: The compound is utilized in biochemical assays to study enzyme activities, particularly those involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes, potentially impacting metabolic pathways relevant to various diseases.

3. Medicine:

- Therapeutic Properties: Research indicates that this compound may have therapeutic potential, particularly in targeting cancer and neurodegenerative disorders due to its ability to modulate enzyme activity.

- Drug Development: It acts as an intermediate in synthesizing biologically active molecules, facilitating the development of new pharmaceuticals.

Industrial Applications

In industrial contexts, tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in adhesives, sealants, and polymers used in construction and manufacturing.

Case Studies

Case Study 1: Inhibition of Cyclin-dependent Kinases

Research has shown that this compound inhibits cyclin-dependent kinases, leading to altered cell proliferation rates. This property is being explored for its potential use in cancer therapies.

Case Study 2: Biochemical Assays

In laboratory settings, this compound has been used as a reagent in assays measuring enzyme activity related to metabolic pathways. Its ability to influence enzyme kinetics makes it a valuable tool for researchers studying disease mechanisms.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in various chemical reactions. These interactions contribute to the compound’s effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Carbamate Derivatives

*Calculated based on molecular formulas.

- The biphenyl derivative () shares the -OH group but has reduced aqueous solubility due to its aromatic bulk .

- Lipophilicity : The biphenyl group in increases logP significantly, making it more suited for lipid-rich environments, whereas the target compound’s branched alkyl chain balances moderate hydrophobicity with polar functionality.

Reactivity and Stability

- Boc Deprotection : The Boc group in all compounds is acid-labile, but the hydroxy group in the target compound may necessitate careful pH control during deprotection to avoid side reactions.

- Oxidative Stability : The tertiary alcohol in the target compound is less prone to oxidation than primary/secondary alcohols in analogs (e.g., ’s 3-hydroxypropan-2-yl chain).

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELX and ORTEP () are critical for resolving hydrogen-bonding networks. The target compound’s -OH group likely forms intermolecular hydrogen bonds, leading to distinct crystal packing vs. the methoxy analog (), where weaker C-H···O interactions dominate.

Biologische Aktivität

Tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique structural configuration, serves as an intermediate in the synthesis of various biologically active molecules. Understanding its biological activity is crucial for its application in drug development, particularly in targeting diseases such as cancer and neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to alterations in cell proliferation and apoptosis, making it a potential candidate for cancer therapeutics.

Additionally, the compound may interact with various biological macromolecules, influencing metabolic pathways relevant to disease states. Its ability to modulate the activity of specific enzymes suggests that it could serve as a substrate or inhibitor, providing further avenues for therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Cyclin-dependent Kinase Inhibition : Studies have shown that this compound effectively inhibits CDK activity, which is critical for controlling the cell cycle and preventing uncontrolled cell division.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial effects, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 79069-13-9 | 0.93 | Different hydroxyalkyl chain |

| Tert-butyl N-(2-aminoethyl)carbamate | 106391-86-0 | 0.84 | Contains an amino group |

| Tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | 106930-51-2 | 0.93 | Aromatic ring substitution |

The unique hydroxyalkyl side chain of this compound may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Q & A

Q. What are common synthetic methodologies for preparing tert-butyl carbamate derivatives?

tert-Butyl carbamates are typically synthesized via multi-step reactions involving protection/deprotection strategies. For example:

- Stepwise coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic groups, followed by carbamate formation using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Asymmetric catalysis : Chiral tert-butyl carbamates can be synthesized via asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) to control stereochemistry .

- Reductive amination : Fe/NH₄Cl systems reduce nitro intermediates to amines, which are then protected with tert-butyl groups .

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives?

While many tert-butyl carbamates are non-hazardous, standard precautions include:

- Storage : Refrigerated (2–8°C), airtight containers to prevent hydrolysis or oxidation .

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors .

Q. Which analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., splitting patterns for methyl groups in tert-butyl) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Q. What role do hydrogen-bonding networks play in the molecular packing of tert-butyl carbamates?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. For example:

- Carbamate N–H groups often form hydrogen bonds with hydroxyl or carbonyl oxygen atoms, influencing solubility and melting points .

Q. How can reaction conditions be optimized to control diastereoselectivity in asymmetric syntheses?

- Solvent screening : Polar aprotic solvents (e.g., THF) enhance stereocontrol by stabilizing transition states via dipole interactions .

- Catalyst loading : Lowering organocatalyst concentrations (0.5–5 mol%) can reduce racemization while maintaining yield .

Q. What mechanistic insights can be gained from studying tert-butyl carbamate stability under acidic/basic conditions?

- Hydrolysis kinetics : Monitor degradation via HPLC under varying pH. tert-Butyl carbamates are stable in neutral conditions but hydrolyze rapidly in HCl/MeOH (1–2 hr at 25°C) .

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways (e.g., nucleophilic attack at the carbonyl carbon) .

Q. What strategies are used to assess the pharmacological potential of tert-butyl carbamate intermediates?

- Enzyme inhibition assays : Test carbamates as protease inhibitors (e.g., HIV-1 protease) using fluorescence-based activity assays .

- ADMET profiling : Computational models (e.g., SwissADME) predict absorption and toxicity, guiding in vivo studies .

Q. How are environmental impacts of tert-butyl carbamate derivatives evaluated?

Q. What computational tools aid in modeling tert-butyl carbamate interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.